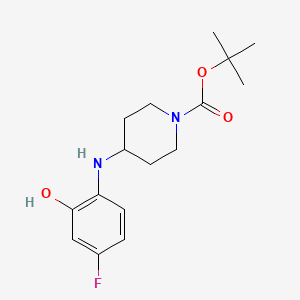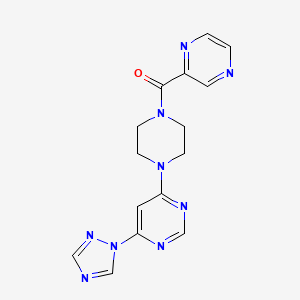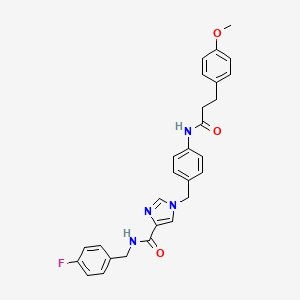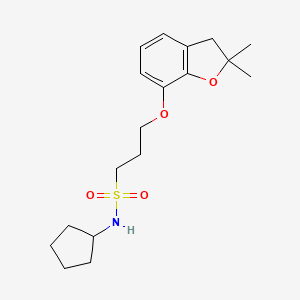
tert-Butyl 4-(4-fluoro-2-hydroxy phenylamino)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“tert-Butyl 4-(4-fluoro-2-hydroxy phenylamino)piperidine-1-carboxylate” is a compound with the CAS Number: 1824023-25-7 . It is used as an intermediate in the manufacture of fentanyl and its related derivatives . The compound is also known as 1-boc-4-AP .
Molecular Structure Analysis
The molecular weight of the compound is 310.37 . The InChI Code is 1S/C16H23FN2O3/c1-16(2,3)22-15(21)19-8-6-12(7-9-19)18-13-5-4-11(17)10-14(13)20/h4-5,10,12,18,20H,6-9H2,1-3H3 .Physical And Chemical Properties Analysis
The compound is a yellow to brown solid . It should be stored at a temperature of 2-8°C .Applications De Recherche Scientifique
Intermediate in Organic Synthesis
This compound serves as a useful building block or intermediate in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
Precursor in Illicit Fentanyl Manufacture
The compound is one of the precursors that can be used for the manufacture of fentanyl and its analogues . Fentanyl is a synthetic opioid that is 80-100 times stronger than morphine .
Synthesis of Biologically Active Compounds
Tert-butyl-4-(4-fluoro-2-hydroxy phenylamino)piperidine-1-carboxylate is an important intermediate in many biologically active compounds .
Synthesis of Crizotinib
This compound is used in the synthesis of crizotinib, a drug used to treat non-small cell lung cancer .
Research and Development
Due to its unique structure and properties, this compound is often used in research and development in the field of organic chemistry .
Pharmaceutical Applications
Given its role in the synthesis of various biologically active compounds, this compound has potential applications in the pharmaceutical industry .
Safety And Hazards
Orientations Futures
The compound is a precursor used in the manufacture of fentanyl and its analogues . As such, it has been placed under international control to prevent its diversion from licit industry and to enable governments to seize illicit shipments of these chemicals . This measure is expected to increase the risk and costs for traffickers to source these chemicals for their illicit business .
Propriétés
IUPAC Name |
tert-butyl 4-(4-fluoro-2-hydroxyanilino)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O3/c1-16(2,3)22-15(21)19-8-6-12(7-9-19)18-13-5-4-11(17)10-14(13)20/h4-5,10,12,18,20H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXHBAJRDCGSTNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=C(C=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(4-fluoro-2-hydroxy phenylamino)piperidine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-Prop-2-enoxyphenyl)-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole;hydrochloride](/img/structure/B2588875.png)
![(6S,7As)-6-hydroxy-1,2,5,6,7,7a-hexahydropyrrolo[1,2-c]imidazol-3-one](/img/structure/B2588876.png)
![N-[Cyano(cyclopropyl)methyl]-4,5-dimethyl-2-phenylfuran-3-carboxamide](/img/structure/B2588877.png)
![7-chloro-5-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B2588880.png)
![2-[(3-fluorobenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2588885.png)

![3-[2-(3-Methyl-2-methylimino-4-oxo-thiazolidin-5-yl)-acetylamino]-benzoic acid](/img/structure/B2588887.png)
![1-[(4-Chlorophenyl)methyl]-6-fluoro-3-(4-methoxyphenyl)sulfonylquinolin-4-one](/img/structure/B2588888.png)
![7-(furan-2-yl)-5-(2-(indolin-1-yl)-2-oxoethyl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2588890.png)

![1-[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-N-[3-(trifluoromethyl)phenyl]methanimine](/img/structure/B2588895.png)

![2-Chloro-1-[4-(trifluoromethyl)-3,6-dihydro-2H-pyridin-1-yl]propan-1-one](/img/structure/B2588897.png)
